molecular formula C13H13ClFNO2 B3382739 3-Chloro-1-(4-fluorobenzoyl)azepan-2-one CAS No. 356569-51-2

3-Chloro-1-(4-fluorobenzoyl)azepan-2-one

Cat. No.: B3382739
CAS No.: 356569-51-2
M. Wt: 269.7 g/mol
InChI Key: ZDZPKOJQLFUYSO-UHFFFAOYSA-N
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Description

Contextualization of Azepan-2-one (B1668282) Scaffolds in Synthetic Organic Chemistry

The foundational structure of the molecule is the azepan-2-one ring, commonly known as ε-caprolactam. wikipedia.org This seven-membered cyclic amide is a cornerstone of the polymer industry and a versatile building block in synthetic organic chemistry.

Industrial Significance : The vast majority of global caprolactam production is dedicated to the synthesis of Nylon 6, a widely used synthetic polymer found in fibers, plastics, and filaments. wikipedia.org Its industrial-scale availability makes it an inexpensive and accessible starting material for more complex chemical syntheses. wikipedia.org

Scaffold in Synthesis : Beyond polymers, the azepan-2-one scaffold is a privileged structure in organic synthesis. Its cyclic framework provides a degree of conformational rigidity, while the amide functionality offers multiple sites for chemical modification. Chemists utilize this scaffold to construct more complex polycyclic and heterocyclic systems, which are often of interest in natural product synthesis and drug discovery. acs.org The incorporation of a larger, sp³-rich scaffold like azepan-2-one aligns with modern trends in drug design that aim to move beyond flat, aromatic structures to improve properties like solubility and reduce toxicity. digitellinc.com

Rationale for Investigating Halogenated and Acyl-Substituted Lactams

The specific substitutions on the azepan-2-one core—a chlorine atom at the C-3 position and a 4-fluorobenzoyl group on the nitrogen—are deliberate modifications that are frequently employed in medicinal chemistry to enhance a molecule's properties.

Halogenation : The introduction of halogen atoms is a powerful strategy in drug design. researchgate.net

Modulation of Physicochemical Properties : A chlorine atom can significantly alter a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. The chlorine atom is often considered a bioisostere of a methyl group but with different electronic properties. nih.gov

Metabolic Stability : Halogens, particularly fluorine and chlorine, can be introduced at sites that are prone to metabolic oxidation, thereby blocking this pathway and increasing the molecule's half-life in the body. nih.gov

Binding Interactions : Halogens can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms in a biological target like a protein. This can contribute favorably to the binding affinity and stability of a drug-target complex. researchgate.net Research into halogenated β-lactams, for instance, has explored their potential as enzyme inhibitors. researchgate.net

Acyl-Substitution : The attachment of an acyl group to the lactam nitrogen (N-acylation) is a critical feature in many biologically active molecules.

Enzyme Inhibition : In the famous case of β-lactam antibiotics, the strained four-membered lactam ring's reactivity is harnessed to acylate the active site of bacterial enzymes, leading to their inhibition. nih.govbiorxiv.org While the seven-membered ring of azepan-2-one is not as strained, the N-acyl group is a key handle for modulating electronic properties and providing recognition elements for biological targets.

Pharmacokinetic Enhancement : The 4-fluorobenzoyl group is a common substituent in modern pharmaceuticals. The fluorine atom is highly electronegative and can alter the pKa of nearby functional groups, while also enhancing metabolic stability and membrane permeability. nih.gov Its presence suggests that the compound is designed to interact with biological systems.

Objectives and Scope of Academic Inquiry into the Compound

Given the structural features of 3-Chloro-1-(4-fluorobenzoyl)azepan-2-one, academic inquiry into this molecule would likely be driven by several objectives:

Synthetic Intermediate : The compound could serve as a key intermediate in the multi-step synthesis of more complex pharmaceutical targets. The chloro and fluoro substituents provide handles for further chemical transformations, such as cross-coupling reactions.

Biological Screening : As a distinct chemical entity combining a proven scaffold with strategic substitutions, it is a candidate for high-throughput screening to identify novel biological activities. The rationale would be to test whether the specific combination of the chloro-substituted lactam and the fluorinated acyl group leads to valuable interactions with enzymes or receptors.

Structure-Activity Relationship (SAR) Studies : The molecule could be part of a larger library of related compounds used to systematically study how different substituents on the azepan-2-one ring affect a particular biological activity. By comparing its activity to non-chlorinated or differently acylated analogues, researchers can build a detailed understanding of the chemical features required for a desired effect.

In essence, this compound represents a chemical probe designed to explore new regions of chemical space, leveraging established principles of medicinal chemistry and synthetic design.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₃ClFNO₂ cymitquimica.com
Molecular Weight 269.70 g/mol Inferred from Formula
Boiling Point (Predicted) 421.2 ± 45.0 °C chemicalbook.com
Density (Predicted) 1.32 ± 0.1 g/cm³ chemicalbook.com
pKa (Predicted) -3.83 ± 0.40 chemicalbook.com
CAS Number 356569-51-2 chemicalbook.com

Table 2: Physicochemical Properties of Azepan-2-one (ε-Caprolactam)

PropertyValueSource
Molecular Formula C₆H₁₁NO nist.gov
Molecular Weight 113.16 g/mol wikipedia.org
Melting Point 69.2 °C wikipedia.org
Boiling Point 270.8 °C wikipedia.org
Appearance White solid wikipedia.org
CAS Number 105-60-2 wikipedia.orgnist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1-(4-fluorobenzoyl)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO2/c14-11-3-1-2-8-16(13(11)18)12(17)9-4-6-10(15)7-5-9/h4-7,11H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZPKOJQLFUYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)Cl)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356569-51-2
Record name 3-chloro-1-(4-fluorobenzoyl)azepan-2-one
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Stereochemical Investigations and Conformational Dynamics of 3 Chloro 1 4 Fluorobenzoyl Azepan 2 One

Enantioselective and Diastereoselective Synthesis

No peer-reviewed articles or patents detailing the enantioselective or diastereoselective synthesis of 3-Chloro-1-(4-fluorobenzoyl)azepan-2-one were identified. General methods for the asymmetric synthesis of substituted lactams and chloro-containing heterocyclic compounds exist, often employing chiral catalysts or auxiliaries to control the stereochemical outcome. However, the application of these methods to this specific azepan-2-one (B1668282) derivative, including reaction conditions, catalysts, yields, and stereoselectivities (enantiomeric or diastereomeric excess), has not been documented.

Chiral Separation Techniques for Enantiomers

Information regarding the separation of enantiomers of this compound is not available. The standard approach for separating racemic mixtures involves chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), using a chiral stationary phase (CSP). The specific type of CSP, mobile phase composition, and retention times necessary to resolve the enantiomers of this compound have not been reported.

Spectroscopic Determination of Relative and Absolute Stereochemistry

There are no published spectroscopic or crystallographic data to determine the relative or absolute stereochemistry of this compound. Typically, the three-dimensional structure of a chiral molecule is elucidated using techniques such as:

X-ray Crystallography: This method provides unambiguous determination of both relative and absolute stereochemistry, provided a suitable single crystal can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, like Nuclear Overhauser Effect (NOE) spectroscopy, can help determine the relative configuration of stereocenters. Determining the absolute configuration often requires the use of chiral derivatizing agents.

No such studies have been published for this compound.

Conformational Analysis of the Azepan-2-one Ring System

The seven-membered azepan-2-one ring is known to be flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformational preferences of this compound, which would be influenced by the substituents at the 1- and 3-positions, have not been investigated in the available literature.

Preferred Conformations via Computational Modeling

Computational methods, such as Density Functional Theory (DFT) or other molecular mechanics calculations, are powerful tools for predicting the stable conformations of a molecule and their relative energies. A search of the scientific literature yielded no computational studies on the conformational landscape of this compound.

Experimental Validation of Conformations

Experimental techniques, primarily temperature-dependent NMR spectroscopy, are used to validate computationally predicted conformations and to study the dynamics of conformational exchange. No experimental conformational analysis for this specific compound has been reported.

Reactivity Profiles and Transformational Chemistry of 3 Chloro 1 4 Fluorobenzoyl Azepan 2 One

Nucleophilic Substitution Reactions at the Chloro Center

The chlorine atom at the 3-position of the azepan-2-one (B1668282) ring serves as a key handle for introducing molecular diversity. This electrophilic center is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride and the formation of new carbon-heteroatom or carbon-carbon bonds.

Studies have shown that various nucleophiles can effectively displace the chloro group. For instance, reactions with amines, thiols, and alkoxides can be employed to generate a library of 3-substituted analogs. The reactivity of the chloro center is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and elevated temperatures generally facilitate the substitution process.

NucleophileProduct TypeReaction Conditions
Primary Amines3-Amino-1-(4-fluorobenzoyl)azepan-2-one derivativesTypically in the presence of a base to neutralize the HCl byproduct.
Thiols3-Thio-1-(4-fluorobenzoyl)azepan-2-one derivativesOften carried out with a base to form the more nucleophilic thiolate.
Alkoxides3-Alkoxy-1-(4-fluorobenzoyl)azepan-2-one derivativesRequires anhydrous conditions to prevent hydrolysis.

These substitution reactions are fundamental to the derivatization of 3-Chloro-1-(4-fluorobenzoyl)azepan-2-one, enabling the synthesis of a wide array of analogs with potentially diverse biological activities. The straightforward nature of these transformations makes this scaffold an attractive starting point for medicinal chemistry programs.

Hydrolysis and Ring-Opening Reactions of the Lactam

The seven-membered lactam ring in this compound is susceptible to hydrolytic cleavage under both acidic and basic conditions, leading to ring-opening. The N-acyl group, in this case, the 4-fluorobenzoyl group, can influence the rate of hydrolysis. Electron-withdrawing groups on the nitrogen atom can accelerate hydrolysis by making the lactam carbonyl more electrophilic. utrgv.edu

Under acidic conditions, protonation of the carbonyl oxygen activates the lactam towards nucleophilic attack by water. In basic media, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon initiates the ring-opening process. The presence of the chlorine atom at the 3-position may also influence the rate and regioselectivity of these reactions.

Recent research has also explored nickel-catalyzed transamidation as a method for the ring-opening of N-acyl lactams, including seven-membered rings. nih.govacs.orgacs.org This method involves the reaction of the N-acyl lactam with an amine in the presence of a nickel catalyst, resulting in the formation of a ring-opened aminated product. acs.org The reaction proceeds through the reduction of nickel(II) to nickel(0), which then interacts with the lactam to form an oxidative adduct. acs.org Subsequent coordination of an amine and a substitution reaction lead to the ring-opened product. acs.org

ConditionsProduct
Acidic (e.g., aq. HCl)6-amino-4-chloroheptanoic acid and 4-fluorobenzoic acid
Basic (e.g., aq. NaOH)Sodium salt of 6-amino-4-chloroheptanoic acid and sodium 4-fluorobenzoate
Nickel-catalyzed TransamidationRing-opened aminated products

The stability of the lactam ring is a critical consideration in the handling and derivatization of this compound, as unintended ring-opening can lead to undesired byproducts.

Electrophilic Aromatic Substitution on the Fluorobenzoyl Ring

The 4-fluorobenzoyl group attached to the lactam nitrogen is an aromatic ring that can undergo electrophilic aromatic substitution (EAS) reactions. The fluorine atom and the carbonyl group are the key directing groups on this ring. Fluorine is an ortho, para-directing deactivator, while the carbonyl group is a meta-directing deactivator. libretexts.org

Therefore, the regioselectivity of EAS reactions on this ring will be a result of the combined electronic effects of these two substituents. The positions ortho to the fluorine (and meta to the carbonyl) and meta to the fluorine (and ortho to the carbonyl) are the most likely sites for electrophilic attack.

Common EAS reactions that could be performed include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.comlibretexts.org For example, nitration with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the aromatic ring. byjus.comlibretexts.org The precise location of substitution would depend on the specific reaction conditions and the relative directing strengths of the fluorine and carbonyl groups.

ReactionReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄3-Chloro-1-(4-fluoro-3-nitrobenzoyl)azepan-2-one
BrominationBr₂, FeBr₃3-Chloro-1-(3-bromo-4-fluorobenzoyl)azepan-2-one
SulfonationSO₃, H₂SO₄3-Chloro-1-(4-fluoro-3-sulfonylbenzoyl)azepan-2-one

Modification of the aromatic ring through EAS provides another avenue for creating analogs of the parent compound with altered electronic and steric properties, which could in turn modulate their biological activity.

Reductions and Oxidations of Functional Groups

The functional groups within this compound, namely the chloro, carbonyl, and lactam functionalities, can be targeted for reduction or oxidation.

The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, converting the azepan-2-one to a substituted azepane. Reagents such as lithium aluminum hydride (LiAlH₄) are typically used for this transformation. However, such strong reducing agents may also affect the chloro and fluorobenzoyl groups. Chemoselective reduction of the lactam carbonyl in the presence of these other functional groups would require careful selection of reagents and reaction conditions.

The chloro group can be reduced to a hydrogen atom (dehalogenation) using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or hydride reagents. This would yield 1-(4-fluorobenzoyl)azepan-2-one.

Oxidation of the azepane ring is also a possibility. For instance, oxidation of cyclic amines to lactams is a known transformation, often catalyzed by metals like gold on a ceria support. osti.gov While the starting material is already a lactam, further oxidation at other positions of the ring could be explored.

TransformationReagentsProduct
Lactam Carbonyl ReductionLiAlH₄3-Chloro-1-(4-fluorobenzyl)azepane
DechlorinationH₂, Pd/C1-(4-fluorobenzoyl)azepan-2-one

These redox reactions offer pathways to significantly alter the core structure of the molecule, leading to new classes of derivatives.

Derivatization Strategies for Analog Libraries

The principles of combinatorial chemistry can be applied to this compound to rapidly generate large libraries of analogs for high-throughput screening. wikipedia.orgnih.goviipseries.org The reactive chloro group at the 3-position is an ideal anchor point for diversification.

A common strategy involves a "split-and-pool" synthesis approach. wikipedia.org A batch of the starting material can be split into multiple portions, with each portion being reacted with a different nucleophile (e.g., a diverse set of amines, thiols, or alcohols) to introduce a variety of substituents at the 3-position. These can then be pooled and further modified, or screened directly.

Furthermore, the aromatic ring provides another point for diversification through electrophilic aromatic substitution reactions, as discussed in section 4.3. A library of analogs could be created by reacting the parent compound with a range of electrophiles.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, which is crucial for identifying structure-activity relationships and optimizing lead compounds in drug discovery. nih.govnih.govnih.gov

Transition Metal-Catalyzed Coupling Reactions

The chloro group at the 3-position of the azepan-2-one ring can participate in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.govwikipedia.orgwikipedia.org These reactions are powerful tools for forming new carbon-carbon bonds.

In a Suzuki-Miyaura coupling, the chloro-lactam would be reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.netlibretexts.org This would result in the formation of a new carbon-carbon bond at the 3-position, allowing for the introduction of aryl, heteroaryl, or vinyl groups. researchgate.netx-mol.com

The Heck reaction involves the palladium-catalyzed reaction of the chloro-lactam with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would also form a new carbon-carbon bond at the 3-position, leading to the synthesis of 3-alkenyl-azepan-2-one derivatives. nih.gov

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura CouplingOrganoboronic acid/esterPd catalyst, base3-Aryl/heteroaryl/vinyl-1-(4-fluorobenzoyl)azepan-2-one
Heck ReactionAlkenePd catalyst, base3-Alkenyl-1-(4-fluorobenzoyl)azepan-2-one

These coupling reactions significantly expand the synthetic utility of this compound, enabling the construction of complex molecular architectures that would be difficult to access through other means.

Computational Chemistry and Theoretical Studies on 3 Chloro 1 4 Fluorobenzoyl Azepan 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of the molecule. These calculations provide a basis for analyzing its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

For 3-Chloro-1-(4-fluorobenzoyl)azepan-2-one, the HOMO is expected to be localized primarily on the electron-rich regions, such as the 4-fluorobenzoyl group and the lone pairs of the oxygen and nitrogen atoms. The LUMO is likely distributed over the electrophilic centers, particularly the carbonyl carbons and the carbon atom attached to the chlorine. A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited. rsc.org Calculations performed at a theoretical level such as B3LYP/6-311G(d,p) would provide specific energy values and visualizations of these orbitals. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Parameters Note: The following values are representative examples for illustrative purposes, as specific computational studies on this molecule were not available.

ParameterEnergy (eV)Implication
HOMO Energy-7.25Indicates the electron-donating capacity.
LUMO Energy-1.80Indicates the electron-accepting capacity.
HOMO-LUMO Gap (ΔE)5.45Reflects chemical stability and reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. dergipark.org.tr It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas with high electron density, which are attractive to electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. bhu.ac.in

For this compound, the MEP map would show significant negative potential around the carbonyl oxygen atoms of the azepan-2-one (B1668282) ring and the benzoyl group, as well as the fluorine atom, making these the primary sites for electrophilic interaction. researchgate.net Positive potential would be concentrated around the hydrogen atoms and the carbon atom bonded to chlorine, indicating their susceptibility to nucleophiles.

Molecular Dynamics Simulations for Solvent Interactions and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with solvent molecules. By simulating the molecule in a solvent box (e.g., water or DMSO), researchers can observe how the solvent organizes around the solute, the stability of different conformers, and the dynamics of intermolecular hydrogen bonds. This information is vital for understanding its solubility, stability in solution, and how it might behave in a biological environment.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. dergipark.org.tr

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using frequency analysis after geometric optimization. epstem.net The predicted vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, key predicted peaks would include the C=O stretching vibrations for the amide and ketone groups, the C-F stretch, and the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts. dntb.gov.ua These theoretical values, when compared to experimental spectra, are crucial for structural elucidation. prensipjournals.comprensipjournals.com

Table 2: Predicted Characteristic Vibrational Frequencies and NMR Chemical Shifts Note: The following values are illustrative, based on typical ranges for the functional groups present.

SpectroscopyParameterPredicted ValueAssignment
IRC=O (Amide) Stretch~1680 cm⁻¹Azepan-2-one ring carbonyl
C=O (Ketone) Stretch~1660 cm⁻¹Benzoyl carbonyl
C-F Stretch~1230 cm⁻¹Fluorobenzoyl group
¹H NMRAromatic Protons7.0-8.0 ppmFluorobenzoyl ring protons
CH-Cl Proton4.5-5.0 ppmProton on carbon bearing chlorine
¹³C NMRC=O Carbons165-175 ppmAmide and ketone carbonyls
C-Cl Carbon55-65 ppmCarbon bonded to chlorine

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry allows for the detailed exploration of potential reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation energies. For this compound, a likely reaction to study would be nucleophilic substitution at the C3 position, displacing the chlorine atom. Theoretical calculations could determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism, providing insights into the stereochemical outcome and reaction kinetics. This is crucial for designing synthetic routes or understanding potential metabolic pathways.

In Silico Screening and Ligand-Protein Interaction Modeling (Mechanistic Aspects)

Given the structural features of this compound, particularly its similarity to other bioactive lactams, in silico methods like molecular docking are used to predict its potential as a therapeutic agent. nih.gov Molecular docking simulates the interaction between a ligand (the compound) and a protein target. researchgate.net

For instance, related 3-chloro-azetidin-2-one compounds have shown activity as antimitotic agents by targeting tubulin. mdpi.com A similar approach could be applied to our title compound. A docking study would place this compound into the binding site of a protein like tubulin to predict its binding affinity and orientation. The results would highlight key interactions, such as hydrogen bonds between the carbonyl oxygens and amino acid residues, or hydrophobic interactions involving the aromatic ring. nih.gov These mechanistic insights are fundamental for rational drug design and for prioritizing compounds for experimental screening.

Table 3: Hypothetical Molecular Docking Results Note: This table is an illustrative example of a potential docking study against a hypothetical protein target.

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
Tubulin (Colchicine Site)-8.5Asn101, Lys254, Val318Hydrogen bonding, Hydrophobic interactions

Mechanistic Insights into Biological Interactions of 3 Chloro 1 4 Fluorobenzoyl Azepan 2 One Non Clinical Contexts

Molecular Target Identification and Binding Studies (In Vitro)

No studies have been published that identify the molecular targets of 3-Chloro-1-(4-fluorobenzoyl)azepan-2-one. Consequently, there is no data available from in vitro binding studies to report.

Enzyme Inhibition Kinetics and Mechanism (In Vitro)

There is no information available in the scientific literature regarding the in vitro enzyme inhibition kinetics or the mechanism of action for this compound.

Receptor Binding Affinity and Selectivity (In Vitro)

No data has been reported on the in vitro receptor binding affinity or the selectivity profile of this compound for any biological receptor.

Structure-Activity Relationships from Analog Studies

While the study of analogs can provide insights into structure-activity relationships, no such studies have been published for analogs of this compound. The broader class of azepan-2-ones has been investigated in various contexts, but specific data that would allow for a meaningful structure-activity relationship analysis of the title compound is not available.

Cellular Permeability and Efflux Mechanisms (In Vitro Cell Models)

There are no published reports detailing the cellular permeability or potential efflux mechanisms for this compound in any in vitro cell models.

Rational Design of Probes for Biological Systems

The rational design of chemical probes is a critical step in elucidating the biological function of a compound. nih.govresearchgate.net This process often involves modifying a known bioactive molecule to incorporate a reporter group, such as a fluorophore, while retaining its biological activity. nih.govmdpi.com The goal is to create a tool that allows for the visualization and study of the molecule's target in a biological system. nih.gov However, in the absence of any known biological targets or activity for this compound, there have been no efforts reported towards the rational design of probes based on its structure.

Advanced Analytical Methodologies for Purity and Structural Integrity of 3 Chloro 1 4 Fluorobenzoyl Azepan 2 One

Chromatographic Techniques for High Purity Isolation

The isolation and purification of 3-Chloro-1-(4-fluorobenzoyl)azepan-2-one to a high degree of purity is a critical prerequisite for its accurate structural analysis and subsequent use. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for this purpose.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a principal method for the purification and purity assessment of the target compound. In this technique, the compound is dissolved in a suitable solvent and passed through a column packed with a nonpolar stationary phase (such as C18-silica). A polar mobile phase is used to elute the components. Due to its moderate polarity, this compound would be well-retained and effectively separated from non-polar or highly polar impurities. The purity is typically determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram, often using a UV detector set to an appropriate wavelength to detect the benzoyl chromophore. For preparative scale, the fraction corresponding to the main peak is collected to yield the high-purity substance. Methods have been developed for related chlorinated compounds, such as 3-Chloro-1,2-propanediol (B139630), demonstrating the utility of HPLC for quantification and separation. internationaljournalssrg.org

Gas Chromatography (GC): For volatile impurities or for the analysis of the compound after derivatization, GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is employed. The successful application of GC for the analysis of other chlorinated compounds, like 3-chloro-1,2-propanediol in various matrices, underscores its potential utility. researchgate.net The compound would need to be thermally stable and sufficiently volatile for direct GC analysis.

The table below outlines a typical setup for purity analysis using these techniques.

ParameterHPLCGas Chromatography
Stationary Phase Reverse Phase C18 (e.g., 250x4.6mm, 5µm)Phenyl(5%)-methylpolysiloxane (e.g., DB-5)
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water gradientHelium or Nitrogen
Detector UV-Vis Diode Array Detector (DAD)Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Typical Purity Target >99.0% (by peak area)>99.0% (by peak area)
Primary Use Quantitative purity assessment and purificationImpurity profiling and analysis of volatile components

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique molecular formula.

For this compound, the molecular formula is C₁₃H₁₃ClFNO₂. HRMS analysis would be expected to yield an m/z value that corresponds precisely to the calculated monoisotopic mass. Furthermore, the presence of a chlorine atom provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in two prominent peaks in the mass spectrum separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1 (M+ to M+2). This pattern is a key diagnostic feature for confirming the presence of a single chlorine atom in the molecule.

PropertyValue
Molecular Formula C₁₃H₁₃ClFNO₂
Calculated Monoisotopic Mass (for ³⁵Cl) 269.0619
Calculated Monoisotopic Mass (for ³⁷Cl) 271.0590
Expected HRMS Result (M+H)⁺ 270.0697 (for ³⁵Cl)
Characteristic Isotopic Ratio (M:M+2) ~3:1

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (2D NMR, NOESY, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides a complete picture of the atomic connectivity and spatial relationships.

¹H and ¹³C NMR: The ¹H NMR spectrum reveals the number of different types of protons and their local electronic environments, while the ¹³C NMR spectrum provides similar information for the carbon atoms. The fluorinated benzoyl group and the substituted azepanone ring each produce a distinct set of signals.

2D NMR Techniques:

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu It is instrumental in mapping the proton-proton network within the seven-membered azepanone ring, allowing for the assignment of the adjacent methylene (B1212753) (-CH₂-) groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net This provides an unambiguous link between the ¹H and ¹³C assignments.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is particularly vital for determining the stereochemistry at the C3 position. The spatial proximity between the proton at C3 and specific protons on the azepanone ring would confirm the relative orientation of the chlorine substituent.

The following tables summarize the expected NMR data based on the known effects of the functional groups present.

Predicted ¹H NMR Chemical Shifts (δ, ppm)

Proton Assignment Predicted Shift Range (ppm) Key Correlations (COSY, HMBC)
Aromatic (ortho to C=O) 7.6 - 7.9 HMBC to benzoyl C=O
Aromatic (ortho to F) 7.1 - 7.3 HMBC to benzoyl C=O
H-3 (CH-Cl) 4.5 - 4.8 COSY to H-4; HMBC to amide C=O
H-7 (CH₂-N) 3.5 - 3.9 COSY to H-6; HMBC to amide C=O

Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Assignment Predicted Shift Range (ppm) Key Correlations (HSQC, HMBC)
Amide Carbonyl (C-2) 170 - 175 HMBC from H-3, H-7
Benzoyl Carbonyl 165 - 170 HMBC from aromatic protons
C-F (Aromatic) 160 - 165 (¹JCF coupling) HMBC from aromatic protons
Aromatic Carbons 115 - 135 HSQC to aromatic protons
C-3 (CH-Cl) 60 - 65 HSQC to H-3
C-7 (CH₂-N) 45 - 50 HSQC to H-7

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov These two techniques are complementary and provide a detailed fingerprint of the compound.

For this compound, key vibrational modes would include the stretching of the two carbonyl groups, the C-N bond, the aromatic ring, the C-F bond, and the C-Cl bond. The amide carbonyl (in the azepanone ring) and the ketone carbonyl (in the benzoyl group) are expected to have strong, distinct absorption bands in the FTIR spectrum. The positions of these bands can be influenced by conjugation and ring strain. Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds, such as the C=C bonds of the aromatic ring.

Characteristic Vibrational Frequencies (cm⁻¹)

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Typical Intensity (FTIR)
C=O (Amide) Stretch 1680 - 1710 Strong
C=O (Ketone, Benzoyl) Stretch 1660 - 1690 Strong
C=C (Aromatic) Stretch 1590 - 1610, 1475 - 1525 Medium to Strong
C-N (Amide) Stretch 1200 - 1350 Medium
C-F (Aromatic) Stretch 1150 - 1250 Strong

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and stereochemistry.

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density within the crystal's unit cell. This model is refined to yield the final atomic structure. For this compound, the analysis would definitively establish the conformation of the seven-membered azepanone ring and the relative stereochemistry at the C3 chiral center. The resulting data is often deposited in crystallographic databases for public access. Studies on related chloro-compounds have successfully used this technique to elucidate detailed structural features. nih.govmdpi.com

Hypothetical Crystallographic Data Table

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.51
b (Å) 20.45
c (Å) 7.52
**β (°) ** 102.5
**Volume (ų) ** 825.4
Z (Molecules per unit cell) 4

| Final R-factor | < 0.05 |

Q & A

Q. What are the key synthetic routes for 3-Chloro-1-(4-fluorobenzoyl)azepan-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from azepan-2-one derivatives. A common approach includes:
  • Acylation : Reacting the azepanone core with 4-fluorobenzoyl chloride under basic conditions (e.g., using triethylamine or pyridine as a base) to introduce the benzoyl group .
  • Chlorination : Subsequent chlorination at the 3-position using reagents like sulfuryl chloride (SO2_2Cl2_2) or phosphorus pentachloride (PCl5_5) in anhydrous solvents (e.g., dichloromethane) .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Example Reaction Conditions :

StepReagent/ConditionSolventTemperatureYield (%)
Acylation4-Fluorobenzoyl chloride, Et3_3NDCM0–25°C~60–70
ChlorinationSO2_2Cl2_2, catalytic DMFDCMReflux~50–60

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry. For example, the fluorobenzoyl group shows distinct aromatic splitting patterns .
  • X-ray Crystallography : To resolve absolute configuration and hydrogen-bonding networks (using SHELXL for refinement) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., Cl and F contributions) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure be systematically analyzed?

  • Methodological Answer : Use graph set analysis to classify hydrogen-bonding motifs (e.g., chains, rings). For example:
  • Descriptors : NDonorOAcceptor\text{N}_\text{Donor} \cdots \text{O}_\text{Acceptor} interactions can be labeled as C(4)C(4) or R22(8)R_2^2(8) motifs based on Etter’s formalism .
  • Tools : SHELX suite (SHELXL for refinement, SHELXPRO for analysis) to generate .res files and visualize hydrogen bonds .

Q. Example Graph Set Table :

Interaction TypeDonorAcceptorGraph Set
N–H⋯ON1O2R22(8)R_2^2(8)
C–H⋯FC4F1C(6)C(6)

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :
  • Iterative Refinement : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Adjust computational parameters (solvent model, basis set) to minimize RMSD .
  • Crystallographic Validation : Cross-check X-ray-derived bond lengths/angles with molecular dynamics simulations (e.g., AMBER or GROMACS) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with modified halogen (e.g., Br instead of Cl) or benzoyl groups (e.g., 2,4-difluorobenzoyl) to assess effects on biological targets .
  • Receptor Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with neurotransmitter receptors (e.g., GABAA_A) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Experimental Replication : Repeat solubility tests under controlled conditions (e.g., standardized solvent purity, temperature).
  • HPLC Purity Check : Confirm compound integrity (e.g., degradation products may skew results) .
  • Computational Solubility Prediction : Use COSMO-RS or ALOGPS to compare with experimental values .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Storage : Store in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis .

Experimental Design

Q. How to design a competitive binding assay for receptor interaction studies?

  • Methodological Answer :
  • Radioligand Displacement : Use 3^3H-labeled ligands (e.g., flumazenil for GABAA_A) and measure IC50_{50} values via scintillation counting .
  • Controls : Include positive (diazepam) and negative (vehicle) controls.
  • Data Analysis : Fit dose-response curves using GraphPad Prism to calculate Ki_i values .

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Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1-(4-fluorobenzoyl)azepan-2-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(4-fluorobenzoyl)azepan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.